Tnik-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

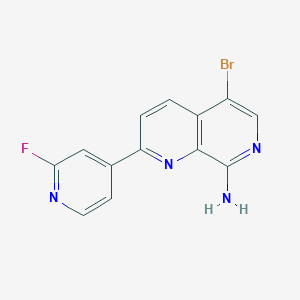

Molecular Formula |

C13H8BrFN4 |

|---|---|

Molecular Weight |

319.13 g/mol |

IUPAC Name |

5-bromo-2-(2-fluoro-4-pyridinyl)-1,7-naphthyridin-8-amine |

InChI |

InChI=1S/C13H8BrFN4/c14-9-6-18-13(16)12-8(9)1-2-10(19-12)7-3-4-17-11(15)5-7/h1-6H,(H2,16,18) |

InChI Key |

KARJFNUGCLEZKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN=C2N)Br)C3=CC(=NC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-6: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target, particularly in the context of diseases characterized by aberrant Wnt signaling, such as various cancers.[1][2][3] Tnik-IN-6 is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the TNIK kinase, its impact on downstream signaling cascades, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction to TNIK and its Role in Wnt Signaling

TNIK is a member of the germinal center kinase (GCK) family and is a critical downstream regulator of the canonical Wnt signaling pathway.[7] This pathway is essential for embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, including colorectal cancer.[1][2]

In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex on the cell surface leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often involved in cell proliferation and survival.[8][9]

TNIK functions as a key component of this nuclear complex, where it directly interacts with both β-catenin and TCF4.[2][10] The kinase activity of TNIK is essential for the phosphorylation of TCF4, a step that is critical for the transcriptional activation of Wnt target genes.[2][8][9] By inhibiting the kinase activity of TNIK, compounds like this compound can effectively block Wnt-driven gene expression, even in cancer cells with upstream mutations in the pathway (e.g., APC mutations).[2][3]

This compound: A Potent Inhibitor of TNIK

This compound is a 4-phenyl-2-phenylaminopyridine-based small molecule that has been identified as an inhibitor of TNIK. It binds to the ATP-binding site of the TNIK kinase domain, preventing the phosphorylation of its substrates.[1]

Quantitative Data for TNIK Inhibitors

The inhibitory activity of this compound and other notable TNIK inhibitors is summarized in the table below. This data allows for a comparative assessment of their potency.

| Compound | Target | Assay Type | IC50 | Ki | Reference |

| This compound | TNIK | Biochemical Assay | 0.93 µM | - | [4][5][6] |

| NCB-0846 | TNIK | Biochemical Assay | 21 nM | - | [2] |

| KY-05009 | TNIK | Biochemical Assay | - | 100 nM | [8][9] |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TNIK. By occupying the ATP-binding pocket of the enzyme, this compound prevents the transfer of a phosphate group from ATP to TNIK's substrates, most notably TCF4.

Impact on the Wnt Signaling Pathway

The inhibition of TNIK by this compound leads to a cascade of downstream effects within the Wnt signaling pathway:

-

Prevention of TCF4 Phosphorylation: this compound directly blocks the TNIK-mediated phosphorylation of TCF4.[8][9]

-

Inhibition of Wnt Target Gene Expression: By preventing TCF4 phosphorylation, the transcriptional activity of the β-catenin/TCF4 complex is abrogated.[8][9] This leads to the downregulation of Wnt target genes such as CCND1 (encoding Cyclin D1) and AXIN2.

-

Suppression of Cancer Cell Proliferation: The inhibition of Wnt-driven gene expression ultimately leads to a reduction in the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[1]

Experimental Protocols

The following sections detail representative protocols for the key experiments used to characterize the mechanism of action of TNIK inhibitors like this compound.

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a common method for determining the in vitro potency of a TNIK inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration of this compound required to inhibit 50% of TNIK kinase activity.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

This compound (or other test inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white assay plate.

-

Add 5 µL of a solution containing recombinant TNIK enzyme in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate (MBP) and ATP in kinase assay buffer. The final ATP concentration should be close to its Km for TNIK.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Wnt Signaling Assay (Luciferase Reporter Assay)

This protocol describes how to measure the effect of this compound on Wnt signaling in a cellular context using a TCF/LEF-responsive luciferase reporter.

Objective: To assess the ability of this compound to inhibit Wnt-dependent gene transcription.

Materials:

-

A cell line that is responsive to Wnt signaling (e.g., HEK293T, SW480).

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

-

A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization).

-

Transfection reagent.

-

Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.

-

This compound.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Wnt Pathway Activation:

-

Stimulate the Wnt pathway by adding Wnt3a conditioned medium or a GSK3β inhibitor to the wells.

-

Include an unstimulated control group (no Wnt activation).

-

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Transfer the cell lysates to a white 96-well assay plate.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of Wnt signaling by comparing the normalized luciferase activity of the stimulated wells to the unstimulated wells.

-

Determine the inhibitory effect of this compound by comparing the fold induction in the presence of the compound to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.

-

Conclusion

This compound is a valuable tool for studying the role of TNIK in cellular signaling and a potential starting point for the development of therapeutic agents targeting the Wnt pathway. Its mechanism of action, centered on the direct inhibition of TNIK's kinase activity, leads to the effective suppression of Wnt-dependent transcription. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other TNIK inhibitors, facilitating a deeper understanding of their therapeutic potential in oncology and other diseases driven by aberrant Wnt signaling.

References

- 1. promega.jp [promega.jp]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mesoscale.com [mesoscale.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biomarker.hu [biomarker.hu]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

Tnik-IN-6: An In-Depth Technical Guide to a TNIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-6 is a chemical probe that targets Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in a variety of cellular processes, including Wnt signaling and cytoskeletal regulation. This technical guide provides a comprehensive overview of this compound, including its target profile, associated signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and other disease areas due to its crucial role in signaling pathways that drive cell growth and proliferation. This compound has been identified as an inhibitor of TNIK, offering a valuable tool for studying the biological functions of this kinase and for potential therapeutic development.

Target Profile of this compound

The primary molecular target of this compound is Traf2- and Nck-interacting kinase (TNIK) .

Quantitative Data

| Parameter | Value | Reference |

| IC50 | 0.93 μM | [1][2] |

No publicly available data was found for the Kd value or a detailed kinase selectivity profile (kinome scan) for this compound.

Signaling Pathways

TNIK is a key component of multiple signaling cascades, most notably the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

TNIK functions as a critical activator of the Wnt signaling pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in cell proliferation, differentiation, and survival. TNIK is understood to phosphorylate TCF4, a key step in the activation of this transcriptional program. By inhibiting TNIK, this compound can block this phosphorylation event and subsequent gene transcription.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are general protocols for assays commonly used to characterize kinase inhibitors, which can be adapted for this compound.

In Vitro Kinase Assay (General Protocol)

This protocol is for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human TNIK enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a generic peptide substrate for TNIK)

-

This compound (or other test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the TNIK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA is a method to assess the binding of a compound to its target protein in a cellular environment.

Materials:

-

Cells expressing TNIK

-

Cell culture medium

-

This compound (or other test compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heating cells (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-TNIK antibody

-

Imaging system for Western blots

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.

-

Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble TNIK in the supernatant by SDS-PAGE and Western blotting using an anti-TNIK antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound serves as a valuable chemical tool for the investigation of TNIK biology. Its ability to inhibit TNIK with a sub-micromolar IC50 allows for the interrogation of TNIK's role in the Wnt signaling pathway and other cellular functions. Further characterization, including determination of its binding affinity and kinase selectivity, would provide a more complete understanding of its properties as a chemical probe. The provided general protocols can be adapted to further investigate the biochemical and cellular effects of this compound.

References

Tnik-IN-6 and the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream effector of the canonical Wnt signaling cascade, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the TNIK inhibitor, Tnik-IN-6, its mechanism of action within the Wnt pathway, and relevant experimental protocols for its characterization. While detailed quantitative data and specific protocols for this compound are limited in publicly available literature, this guide consolidates the current understanding of TNIK's role and provides representative methodologies for studying inhibitors of this class.

The Role of TNIK in Canonical Wnt Signaling

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (DVL) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

Upon pathway activation, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then drives the expression of Wnt target genes, such as c-Myc and Axin2, which promote cell proliferation and other oncogenic processes.

TNIK plays a critical role in the final step of this cascade. It is recruited to the β-catenin/TCF4 complex at the promoters of Wnt target genes.[1][2] TNIK then phosphorylates TCF4, a crucial step for the full transcriptional activation of Wnt target genes.[1][3] By inhibiting the kinase activity of TNIK, compounds like this compound can effectively block the transcription of these oncogenes, thereby inhibiting the pro-proliferative effects of aberrant Wnt signaling.

This compound: A Potent Inhibitor of TNIK

This compound has been identified as an inhibitor of TNIK. While extensive biological data for this compound is not widely published, its primary known quantitative metric is its half-maximal inhibitory concentration (IC50).

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note that further studies are required to establish a comprehensive profile of this inhibitor across various cell lines and assay formats.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | TNIK | Biochemical Assay | 0.93 | [3] |

Experimental Protocols

The following sections detail representative experimental protocols that can be employed to characterize the activity of this compound and other TNIK inhibitors. These are generalized methods and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of recombinant TNIK.

Objective: To determine the IC50 value of this compound against TNIK.

Materials:

-

Recombinant human TNIK protein

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific TCF4-derived peptide)

-

This compound (or other test compounds)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant TNIK protein, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Wnt Reporter Assay

This cell-based assay measures the transcriptional activity of the TCF/LEF complex, providing a functional readout of the Wnt pathway.

Objective: To assess the effect of this compound on Wnt signaling in a cellular context.

Materials:

-

A cell line responsive to Wnt signaling (e.g., HEK293T, SW480).

-

A Wnt reporter plasmid (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase reporter gene).

-

A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash).

-

A transfection reagent.

-

Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.

-

This compound (or other test compounds).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

After 24 hours, treat the cells with a serial dilution of this compound for a short period (e.g., 1-2 hours) before stimulating the Wnt pathway.

-

Activate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor.

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the stimulated vehicle control.

-

Plot the normalized luciferase activity against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This experiment is used to investigate the interaction between TNIK, β-catenin, and TCF4 and how this might be affected by an inhibitor.

Objective: To determine if this compound disrupts the interaction between TNIK and the β-catenin/TCF4 complex.

Materials:

-

Cell line with an active Wnt pathway.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-TNIK, anti-β-catenin, anti-TCF4, and control IgG.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Culture cells and treat with this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate a portion of the lysate with an antibody against one of the proteins of interest (e.g., anti-TNIK) or control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against the other proteins of interest (e.g., anti-β-catenin and anti-TCF4) to detect their presence in the immunoprecipitated complex.

-

Analyze the results to determine if this compound treatment reduces the amount of co-immunoprecipitated proteins.

Visualizations

The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for evaluating a TNIK inhibitor.

Caption: The canonical Wnt signaling pathway and the point of intervention by this compound.

Caption: A generalized experimental workflow for a Wnt reporter assay to evaluate this compound.

Conclusion

TNIK represents a promising therapeutic target for cancers driven by aberrant Wnt signaling. This compound is an identified inhibitor of this kinase, and while comprehensive public data is currently sparse, the established role of TNIK provides a clear rationale for its development. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel TNIK inhibitors. Future research should focus on generating detailed dose-response data in various cancer cell lines, elucidating the specific effects on Wnt target gene expression, and confirming target engagement in cellular and in vivo models. Such studies will be crucial for advancing our understanding of TNIK inhibition and its potential as a cancer therapy.

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Tnik-IN-6: A Technical Deep Dive into its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a significant target in cancer research due to its pivotal role in various oncogenic signaling pathways.[1][2] Primarily recognized for its function as a critical activator in the Wnt signaling pathway, TNIK is implicated in the proliferation and survival of cancer cells, particularly in malignancies with aberrant Wnt activation such as colorectal cancer.[1][2] This technical guide provides an in-depth analysis of Tnik-IN-6, a potent inhibitor of TNIK, detailing its mechanism of action, experimental validation, and its utility as a chemical probe to investigate the complex biology of TNIK in cancer.

This compound: A Potent Kinase Inhibitor

This compound, also identified as Compound 9, is a small molecule inhibitor belonging to the 4-phenyl-2-phenylaminopyridine scaffold.[1] It has been characterized as a potent and selective inhibitor of the kinase activity of TNIK.

Biochemical Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. This compound has demonstrated significant potency in biochemical assays.

| Compound | Target | IC50 (μM) | Reference |

| This compound (Compound 9) | TNIK | 0.93 | [2] |

Table 1: Biochemical potency of this compound against TNIK.

Mechanism of Action and Signaling Pathways

TNIK primarily exerts its oncogenic effects through the canonical Wnt signaling pathway. In this pathway, TNIK interacts with T-cell factor 4 (TCF4) and β-catenin, leading to the transcription of Wnt target genes that drive cell proliferation.[1][3] this compound, by inhibiting the kinase activity of TNIK, was hypothesized to disrupt this interaction and subsequent gene transcription.

However, studies with this compound and its analogs have revealed a more complex role for TNIK's kinase activity in Wnt signaling. While this compound potently inhibits the enzymatic function of TNIK, it has been observed to have minimal effect on Wnt/TCF4/β-catenin-driven transcription and the viability of Wnt-activated colorectal cancer cells.[1][3] This suggests that the scaffolding function of TNIK, which facilitates the assembly of the TCF4/β-catenin transcriptional complex, may be independent of its kinase activity.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

The potency of this compound against TNIK was determined using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human TNIK enzyme

-

Substrate peptide (e.g., myelin basic protein)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

-

Prepare a reaction mixture containing TNIK enzyme, substrate, and assay buffer.

-

Add serial dilutions of this compound or control vehicle (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt Reporter Assay

To assess the effect of this compound on Wnt signaling in a cellular context, a luciferase reporter assay is commonly employed.

Materials:

-

Cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, DLD-1)

-

Luciferase reporter plasmid containing TCF/LEF response elements (e.g., TOPflash)

-

Control plasmid with mutated TCF/LEF response elements (e.g., FOPflash)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cancer cells with the TOPflash (or FOPflash) and a control Renilla luciferase plasmid (for normalization).

-

After transfection, plate the cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

This compound in the Context of Other TNIK Inhibitors

While this compound has been instrumental in deconvoluting the kinase-dependent and -independent functions of TNIK, other inhibitors have shown more pronounced effects on Wnt signaling and cancer cell viability.

| Inhibitor | IC50 vs TNIK | Effect on Wnt Signaling | Effect on Cancer Cell Viability | Reference |

| This compound | 0.93 µM | Minimal | Minimal in Wnt-driven cells | [2] |

| NCB-0846 | 21 nM | Potent Inhibition | Significant reduction in colorectal cancer cells | [4] |

| KY-05009 | 100 nM (Ki) | Inhibition | Synergistic anti-proliferative effects with dovitinib in multiple myeloma | [5][6] |

Table 2: Comparison of different TNIK inhibitors.

The differential effects of these inhibitors highlight the complexity of targeting TNIK. The ability of compounds like NCB-0846 to inhibit Wnt signaling may be attributed to their interaction with TNIK in a way that disrupts its scaffolding function, a mechanism potentially distinct from the direct inhibition of its kinase domain by this compound.[4]

Conclusion and Future Directions

This compound is a valuable chemical tool for the study of TNIK biology. Its potent and selective inhibition of TNIK's kinase activity, coupled with its minimal impact on Wnt-driven transcription in certain contexts, has provided crucial insights into the kinase-independent roles of TNIK.[1][3] This distinction is vital for the development of future TNIK-targeted therapies.

For drug development professionals, the story of this compound underscores the importance of thoroughly characterizing the downstream cellular effects of a kinase inhibitor beyond its enzymatic potency. Future research should focus on:

-

Elucidating the precise molecular interactions that differentiate the effects of various TNIK inhibitor scaffolds.

-

Exploring the therapeutic potential of targeting the non-catalytic functions of TNIK.

-

Investigating the efficacy of TNIK inhibitors in a broader range of cancer types and in combination with other therapeutic agents.

The continued exploration of compounds like this compound will undoubtedly contribute to a more nuanced understanding of TNIK's role in cancer and pave the way for the development of more effective and targeted anti-cancer therapies.

References

Tnik-IN-6 in Fibrosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, poses a significant therapeutic challenge across a multitude of diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease. A key player in the fibrotic cascade is the Traf2- and Nck-interacting kinase (TNIK). This serine/threonine kinase has emerged as a critical regulator of fibrogenesis, primarily through its role in procollagen I trafficking and its involvement in key signaling pathways. This technical guide provides an in-depth overview of a novel class of TNIK inhibitors, exemplified by Tnik-IN-6 and its analogues such as NCB-0846 and INS018_055 (rentosertib), for the study and potential treatment of fibrotic diseases. The development of INS018_055 was notably accelerated by the use of a predictive artificial intelligence (AI) approach.[1][2]

Mechanism of Action

Quantitative Data on TNIK Inhibitors

The following tables summarize the available quantitative data for various TNIK inhibitors in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| NCB-0846 | TNIK | Kinase Assay | 21 | - | [5] |

| INS018_055 | TNIK | Kinase Assay | 7.8 | - | [8] |

| INS018_055 | COL1 Expression | - | 63 | LX-2 (Human Hepatic Stellate Cells) | [8] |

| INS018_055 | α-SMA Expression | - | 123 | LX-2 (Human Hepatic Stellate Cells) | [8] |

| INS018_055 | TGF-β-mediated α-SMA Expression | - | 27 | MRC-5 (Human Lung Fibroblasts) | [8] |

| INS018_055 | TGF-β-mediated α-SMA Expression | - | 50 | IPF Patient Fibroblasts | [8] |

Table 2: Preclinical In Vivo Efficacy of TNIK Inhibitors

| Compound | Fibrosis Model | Species | Dose and Administration | Key Findings | Reference |

| NCB-0846 | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | 10 mg/kg, intraperitoneal, 5 times/week for 4 weeks | Reduced liver fibrosis as shown by Sirius Red staining and hydroxyproline content.[9] | [9] |

| INS018_055 | Bleomycin-induced Pulmonary Fibrosis | Mouse | Not specified | Reduced fibrotic areas by over 50% and significantly improved lung function.[8] | [8] |

| INS018_055 | - | Mouse | 30 mg/kg, oral | Cmax: 1010 ng/mL, tmax: 0.25 h, Bioavailability (F): 44% | [8] |

| INS018_055 | - | Dog | 10 mg/kg, oral | Cmax: 536 ng/mL, tmax: 0.708 h, Bioavailability (F): 22% | [8] |

Table 3: Clinical Trial Data for Rentosertib (INS018_055)

| Trial Phase | Indication | Number of Participants | Dosing Regimens | Primary Endpoint | Key Efficacy Results | Reference |

| Phase I | Healthy Volunteers | 78 | Not specified | Safety and Tolerability | Favorable safety, tolerability, and pharmacokinetics.[1][2][10] | [1][2][10] |

| Phase IIa | Idiopathic Pulmonary Fibrosis (IPF) | 71 | 30 mg QD, 30 mg BID, 60 mg QD, or placebo for 12 weeks | Safety and Tolerability (Percentage of patients with at least one treatment-emergent adverse event) | Met primary endpoint. Dose-dependent improvement in Forced Vital Capacity (FVC).[4][11][12][13][14] | [4][11][12][13][14] |

| Phase IIa (Efficacy) | Idiopathic Pulmonary Fibrosis (IPF) | 71 | 60 mg QD vs. Placebo | Change in Forced Vital Capacity (FVC) from baseline | Mean change of +98.4 mL in the 60 mg QD group compared to -20.3 mL in the placebo group.[11][12] | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of TNIK inhibitors and fibrosis.

siRNA-Mediated Knockdown of TNIK in vitro

-

Objective: To genetically silence TNIK expression in hepatic stellate cells to study its effect on procollagen I retention.

-

Materials:

-

Human hepatic stellate cells (HSCs)

-

siRNA targeting TNIK and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Complete growth medium

-

Antibodies for immunofluorescence: anti-procollagen I, anti-TNIK

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Seed HSCs in appropriate culture plates (e.g., 96-well plates for high-throughput screening) and allow them to adhere overnight.

-

Prepare siRNA-lipid complexes by diluting the TNIK siRNA and control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

-

Incubate the cells for 4-6 hours at 37°C.

-

Replace the transfection medium with complete growth medium.

-

After 48-72 hours, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against procollagen I and TNIK overnight at 4°C.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

-

Wash the cells and acquire images using a fluorescence microscope.

-

Quantify intracellular procollagen I fluorescence intensity to assess retention.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.[9][16][17][18][19][20]

-

Objective: To induce liver fibrosis in mice and evaluate the therapeutic effect of a TNIK inhibitor.

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle for CCl4)

-

TNIK inhibitor (e.g., NCB-0846) and its vehicle

-

Syringes and needles for intraperitoneal injection

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare a solution of CCl4 in olive oil (e.g., 10-40% v/v).

-

Administer CCl4 (e.g., 0.5-1.2 mL/kg body weight) via intraperitoneal injection twice or three times a week for 4-11 weeks.[9][17] Control mice receive an equal volume of olive oil.

-

Concurrently, administer the TNIK inhibitor (e.g., 10 mg/kg NCB-0846) or its vehicle via intraperitoneal injection on a specified schedule (e.g., five times a week).[9]

-

Monitor the body weight and general health of the animals throughout the study.

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red staining).

-

Another portion can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR for fibrosis markers like Col1a1, Acta2) and biochemical assays (hydroxyproline content).

-

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a standard model for studying idiopathic pulmonary fibrosis.[2][3][21][22][23]

-

Objective: To induce pulmonary fibrosis in mice and test the efficacy of a TNIK inhibitor.

-

Materials:

-

Male C57BL/6 mice

-

Bleomycin sulfate

-

Sterile saline

-

TNIK inhibitor (e.g., INS018_055) and its vehicle

-

Intratracheal or oropharyngeal aspiration equipment

-

-

Procedure:

-

Anesthetize the mice.

-

Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5-3 mg/kg) dissolved in sterile saline.[23] Control mice receive saline only.

-

Administer the TNIK inhibitor or its vehicle daily or on a specified schedule, starting from day 0 or a few days after bleomycin administration.

-

Monitor the animals for signs of distress and weight loss.

-

Euthanize the mice at a specified time point (e.g., day 14 or 21).

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Harvest the lungs for histological analysis (H&E, Masson's trichrome, or Sirius Red staining) and biochemical analysis (hydroxyproline assay).

-

Sirius Red Staining for Collagen Visualization

This histological stain is used to specifically visualize collagen fibers in tissue sections.[1][24][25][26]

-

Objective: To stain and visualize collagen deposition in fibrotic tissues.

-

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

-

Weigert's hematoxylin (for nuclear counterstaining, optional)

-

Acetic acid solution (0.5%)

-

Ethanol series (for dehydration)

-

Xylene or xylene substitute

-

Mounting medium

-

Light microscope with polarizing filters

-

-

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

(Optional) Stain with Weigert's hematoxylin for 5-10 minutes and differentiate in acid alcohol.

-

Rinse well in running tap water.

-

Stain in Picro-Sirius Red solution for 1 hour.

-

Rinse quickly in two changes of 0.5% acetic acid solution.

-

Dehydrate rapidly through an ethanol series.

-

Clear in xylene and mount with a permanent mounting medium.

-

Visualize under a bright-field microscope (collagen will be red, other tissues yellow).

-

For enhanced visualization and differentiation of collagen types, view under a polarizing microscope (thicker collagen fibers appear orange-red, while thinner fibers appear greenish-yellow).

-

Quantify the stained area using image analysis software.

-

Hydroxyproline Assay for Collagen Quantification

This biochemical assay provides a quantitative measure of total collagen content in tissues.[27][28][29][30][31]

-

Objective: To quantify the total amount of collagen in a tissue sample.

-

Materials:

-

Tissue sample (e.g., liver, lung)

-

6N Hydrochloric acid (HCl)

-

Chloramine-T reagent

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

Hydroxyproline standard solution

-

Heating block or oven at ~110-120°C

-

Spectrophotometer

-

-

Procedure:

-

Weigh a portion of the tissue sample.

-

Hydrolyze the tissue in 6N HCl at 110-120°C for 12-24 hours in a sealed, acid-resistant tube.

-

Neutralize the hydrolysate with NaOH or KOH.

-

Prepare a standard curve using known concentrations of hydroxyproline.

-

In a microplate, add the hydrolyzed samples and standards.

-

Add Chloramine-T reagent to each well and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.

-

Add DMAB reagent to each well and incubate at 60°C for 15-20 minutes to develop the color.

-

Cool the plate to room temperature.

-

Read the absorbance at 550-560 nm using a spectrophotometer.

-

Calculate the hydroxyproline concentration in the samples based on the standard curve and express it as µg of hydroxyproline per mg of wet tissue weight.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TNIK in fibrosis and a typical experimental workflow for evaluating TNIK inhibitors.

Caption: TNIK's central role in pro-fibrotic signaling pathways.

Caption: Workflow for evaluating TNIK inhibitors in fibrosis.

References

- 1. 4.8. Sirius Red Staining [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 4. AI Breakthrough in Drug Development: Rentosertib Enters Phase 2a for IPF [gmdpacademy.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 9. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insilico Announces Nature Medicine Publication of Phase IIa Results of Rentosertib, the Novel TNIK Inhibitor for Idiopathic Pulmonary Fibrosis Discovered and Designed with a Pioneering AI Approach [insilico.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. news-medical.net [news-medical.net]

- 14. Worldâs fastest AI-discovered medicine enters phase 2a trial, marking breakthroughs in drug development - Global Times [globaltimes.cn]

- 15. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 20. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]

- 21. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]

- 23. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]

- 24. Sirius Red staining of murine tissues [protocols.io]

- 25. protocols.io [protocols.io]

- 26. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. treat-nmd.org [treat-nmd.org]

- 28. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. publications.ersnet.org [publications.ersnet.org]

Tnik-IN-6: A Technical Guide to a Chemical Probe for TNIK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in various diseases, most notably in cancer, due to its critical role as an activator of the Wnt signaling pathway.[1] Small molecule inhibitors of TNIK are therefore valuable tools for both basic research and drug discovery. This technical guide provides an in-depth overview of Tnik-IN-6, a chemical probe for TNIK, intended to equip researchers with the necessary information to effectively utilize this compound in their studies. This compound, also known as Compound 9, is a 4-phenyl-2-phenylaminopyridine-based inhibitor of TNIK with a reported IC50 of 0.93 μM.[2][3]

Core Data Summary

A comprehensive understanding of a chemical probe's potency and selectivity is paramount for its effective use. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference(s) |

| IC50 (TNIK) | 0.93 µM | [2][3] |

Signaling Pathways

TNIK is a serine/threonine kinase that functions as a crucial downstream component of the canonical Wnt signaling pathway.[1] Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes. TNIK is an essential coactivator in this complex, where it directly interacts with and phosphorylates TCF4, a necessary step for transcriptional activation.[1] Inhibition of TNIK's kinase activity is therefore expected to abrogate Wnt-driven gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies TNIK kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 5 µL of a solution containing the TNIK enzyme and MBP substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition of TNIK activity for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned media or purified Wnt3a ligand

-

This compound

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase® Reporter Assay System (Promega)

-

White, opaque 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment and Wnt Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). After a pre-incubation period (e.g., 1 hour), stimulate the cells with Wnt3a conditioned media or purified Wnt3a.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity in Wnt3a-stimulated cells relative to unstimulated cells. Determine the effect of this compound on Wnt3a-induced reporter activity and calculate the IC50 value.

Western Blot Analysis of TNIK Pathway Components

This method is used to assess the effect of this compound on the phosphorylation status of TNIK downstream targets or the expression levels of proteins in the Wnt pathway.

Materials:

-

Cancer cell line with active Wnt signaling (e.g., HCT116, SW480)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-TCF4 (if available), total TCF4, β-catenin, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the protein of interest to the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a TNIK inhibitor like this compound.

References

The Structure-Activity Relationship of Tnik-IN-6: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the 4-phenyl-2-phenylaminopyridine scaffold as a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), providing key insights for researchers in oncology and related fields.

This technical guide delves into the core structure-activity relationship (SAR) of Tnik-IN-6, a notable inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] The inhibition of TNIK is, therefore, a promising therapeutic strategy.[2] This document provides a comprehensive overview of the SAR of the 4-phenyl-2-phenylaminopyridine scaffold, to which this compound belongs, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure and SAR Analysis

This compound (also referred to as Compound 9 in foundational literature) is a potent TNIK inhibitor with an IC50 of 0.93 μM.[3][4] Its chemical scaffold, 4-phenyl-2-phenylaminopyridine, has been the subject of medicinal chemistry efforts to optimize its potency and selectivity. The following tables summarize the key SAR findings from the initial discovery and optimization of this series of compounds.

Table 1: Impact of Substitutions on the 4-Phenyl Ring (R1)

| Compound | R1 Substitution | TNIK IC50 (nM) |

| 1 | H | 65 |

| 2 | 4-CN | 27 |

| 3 | 3-CN | 6 |

| 4 | 2-CN | 47 |

| 5 | 4-Cl | 22 |

| 6 | 3-Cl | 11 |

Data sourced from Koc-Kan Ho, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.

The data clearly indicates that substitution on the 4-phenyl ring significantly influences inhibitory activity. A nitrile (CN) group at the 3-position (meta) of the phenyl ring, as seen in compound 3 , provides the highest potency in this series.

Table 2: Impact of Substitutions on the 2-Phenylamino Ring (R2)

| Compound | R2 Substitution | TNIK IC50 (nM) |

| 7 | 4-morpholino | 55 |

| 8 | 3-methoxy-4-morpholino | 13 |

| 9 (this compound) | 3-methoxy-4-morpholino | 8 |

| 10 | 3-fluoro-4-morpholino | 16 |

| 11 | 3-chloro-4-morpholino | 20 |

Data sourced from Koc-Kan Ho, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73. Note: The original publication identifies this compound as compound 9 with a 3-CN on the R1 phenyl ring.

The addition of a morpholine moiety at the 4-position of the 2-phenylamino ring is a key feature. Further substitution at the 3-position of this ring with a methoxy group, as in this compound (compound 9 ), enhances the potency.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data and for the design of future experiments.

TNIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the compounds against TNIK was determined using the ADP-Glo™ Kinase Assay from Promega. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds dissolved in DMSO

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the TNIK enzyme, MBP substrate, and the kinase assay buffer.

-

Add the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Wnt/TCF4/β-catenin Reporter Assay

To assess the functional effect of TNIK inhibition on the Wnt signaling pathway, a TCF/LEF luciferase reporter assay is commonly employed.

Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter.

General Protocol:

-

Seed the TCF/LEF reporter cell line (e.g., HEK293-TCF/LEF) in a 96-well plate.

-

After cell attachment, treat the cells with the test compounds at various concentrations.

-

Stimulate the Wnt pathway, for example, with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

-

Incubate for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Calculate the effect of the compound on Wnt pathway activation.

Cell Viability Assay

To determine the cytotoxic or cytostatic effects of the compounds, a cell viability assay is performed, often on colorectal cancer cell lines where the Wnt pathway is aberrantly active.

Example Protocol (MTT Assay):

-

Seed colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Core Concepts

To further elucidate the context and workflow of this compound SAR studies, the following diagrams are provided.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tnik-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Tnik-IN-6, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document details the scientific background, experimental protocols, and key data associated with this compound, making it a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Introduction to TNIK and its Inhibition

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It plays a crucial role in various cellular processes, most notably in the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2][3] Aberrant TNIK activity has been implicated in the pathology of several diseases, including colorectal cancer, and neurological and psychiatric disorders, making it an attractive therapeutic target.[1][4]

This compound, also referred to as compound 9 in initial discovery literature, emerged from a screening of 4-phenyl-2-phenylaminopyridine-based compounds.[5] It has been identified as a valuable tool for interrogating the biological functions of TNIK.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Notes |

| Target | Traf2- and Nck-interacting kinase (TNIK) | A serine/threonine kinase. |

| IC50 | 0.93 µM | As reported by commercial suppliers.[4][5] The original discovery paper reported an IC50 of 8 nM for a compound designated as compound 9, which is understood to be this compound.[6] This discrepancy may be due to different assay conditions. |

| Molecular Formula | C13H8BrFN4 | [4] |

| Molecular Weight | 319.13 g/mol | [4] |

Synthesis of this compound

The synthesis of this compound and its analogues is based on a two-step process involving a Suzuki coupling followed by a nucleophilic aromatic substitution (SNAr) reaction.[7]

Experimental Workflow for Synthesis

Caption: General synthetic workflow for this compound analogues.

Detailed Synthesis Protocol

-

Step 1: Suzuki Coupling. 2-chloro-4-iodopyridine is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in a suitable solvent (e.g., 1,4-dioxane).[8] The reaction mixture is typically heated to facilitate the coupling. The product, a 2-chloro-4-arylpyridine derivative, is then purified using standard techniques such as column chromatography.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate from Step 1 is then reacted with the desired aniline derivative. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The final product, the 4-phenyl-2-phenylaminopyridine derivative (this compound), is then purified.

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of this compound.

TNIK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9][10]

Protocol:

-

Reaction Setup: In a 96-well plate, combine the TNIK enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[9]

-

Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[9][10]

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

-

Measurement: Read the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Wnt/β-catenin Reporter Assay

This cell-based assay measures the activity of the Wnt signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.[7][11][12]

Protocol:

-

Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293) in a 96-well plate.[13] Co-transfect the cells with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).

-

Compound Treatment: After transfection, treat the cells with this compound at various concentrations.

-

Wnt Stimulation: Stimulate the Wnt pathway, for example, by adding Wnt3a conditioned media or LiCl.[14]

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound on Wnt signaling is determined by the reduction in normalized luciferase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT116, SW480) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily through the inhibition of TNIK, which is a key regulator of the Wnt/β-catenin and JNK signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, TNIK is a crucial component of the TCF4/β-catenin transcriptional complex.[16] TNIK phosphorylates TCF4, which is essential for the activation of Wnt target genes that promote cell proliferation.[16] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby suppressing Wnt-driven transcription.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. openworks.mdanderson.org [openworks.mdanderson.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. promega.jp [promega.jp]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Tnik-IN-6: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-6, also known as Compound 9, is a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory potency, and effects in cellular systems. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. The information is presented in a structured format with quantitative data summarized in tables and key pathways and workflows visualized using diagrams.

Introduction

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a target of interest in several therapeutic areas, including neurological and psychiatric disorders. TNIK is involved in various cellular processes, and its dysregulation has been implicated in disease pathogenesis. This compound was identified as an inhibitor of TNIK from a series of 4-phenyl-2-phenylaminopyridine-based compounds. This document serves as a technical resource for researchers investigating the biological effects of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TNIK kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of TNIK substrates, thereby modulating downstream signaling pathways.

Quantitative Biological Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Biochemical Potency

| Target | Assay Type | IC50 (μM) | Reference |

| TNIK | Biochemical Kinase Assay | 0.93 | [1] |

Table 2: Cellular Potency

| Cell Line | Assay Type | IC50 (μM) | Description | Reference |

| HEK293 | Cellular Inhibition Assay | 1.13 | Inhibition of full-length human TNIK co-transfected with full-length SMAD1, measured by ELISA after 2 hours of incubation. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ based)

This protocol is based on the methodology described in the discovery of this compound and is a common method for assessing kinase inhibition.